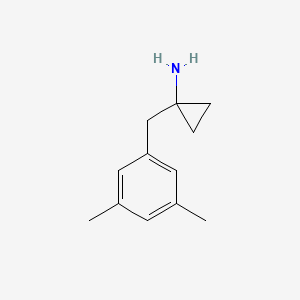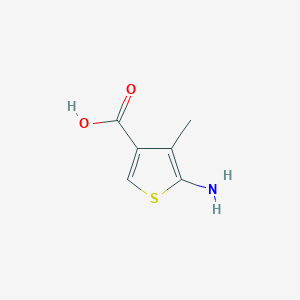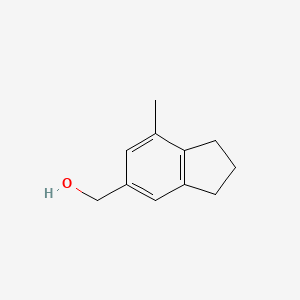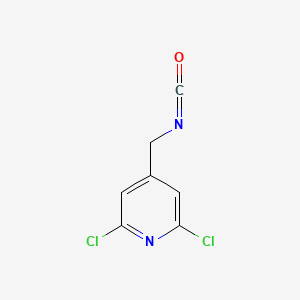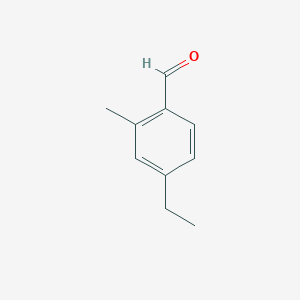
4-Ethyl-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the 4-position and a methyl group at the 2-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts formylation of toluene derivatives using carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of aluminum hemiaminal intermediates in a two-step, one-pot reduction/cross-coupling procedure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the formylation process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: 4-Ethyl-2-methylbenzoic acid.
Reduction: 4-Ethyl-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Ethyl-2-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can disrupt cellular antioxidation processes, leading to oxidative stress and potential antimicrobial effects . The aldehyde group is reactive and can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
4-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position.
2-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position and has the methyl group at the 2-position.
4-Ethylbenzaldehyde: Similar structure but lacks the methyl group at the 2-position.
Uniqueness: 4-Ethyl-2-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and physical properties.
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
4-ethyl-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-7H,3H2,1-2H3 |
Clé InChI |
STDAPSJLHHSAPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





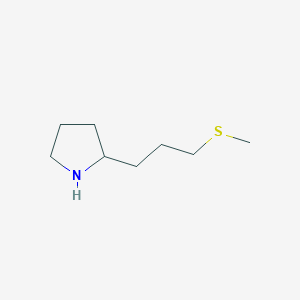


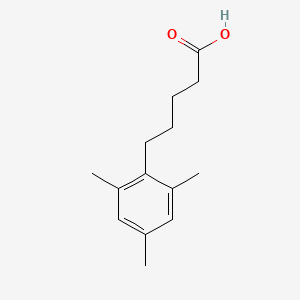
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
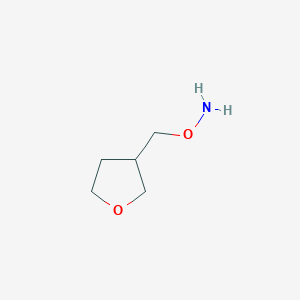
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
